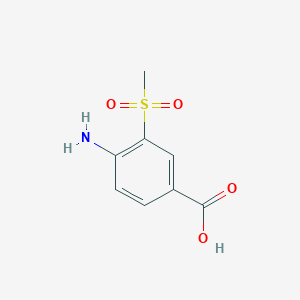

4-Amino-3-methanesulfonylbenzoic acid

Description

Properties

IUPAC Name |

4-amino-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXUUHUNEVUMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methanesulfonyl-4-Nitrobenzoic Acid

The methanesulfonyl group may be introduced via sulfonation of 4-nitrobenzoic acid. While direct sulfonation is challenging due to deactivation by the nitro group, directed ortho-sulfonation using a Lewis acid catalyst (e.g., AlCl₃) and methanesulfonyl chloride could be feasible:

Reaction conditions (temperature, stoichiometry) would require optimization to minimize polysulfonation.

Catalytic Hydrogenation of the Nitro Group

Reduction of the nitro group to an amine can be achieved using hydrogenation catalysts. Palladium on carbon (Pd/C) is widely employed for such transformations, as demonstrated in the synthesis of 4-amino-3-methylbenzoic acid:

Key parameters :

Yields for analogous reductions exceed 90% under optimized conditions.

Sulfonation of 4-Aminobenzoic Acid Derivatives

Alternative routes involve introducing the methanesulfonyl group to a pre-existing amino-substituted benzoic acid. However, the amino group’s strong electron-donating effects necessitate protective strategies during sulfonation.

Protection of the Amino Group

Protecting the amino group as an acetamide (AcNH-) or benzamide derivative prevents undesired side reactions during sulfonation:

Directed Sulfonation

With the amino group protected, sulfonation at position 3 can proceed via electrophilic attack. Methanesulfonyl chloride in the presence of AlCl₃ may facilitate this:

Deprotection and Isolation

Hydrolysis of the acetamide group under acidic or basic conditions yields the target compound:

Challenges and Byproduct Mitigation

Competing Side Reactions

Solvent and Catalyst Selection

-

Methanol vs. water : Methanol enhances solubility of intermediates but may esterify carboxylic acids.

-

Catalyst recycling : Pd/C can be reused after filtration, though activity decreases with successive cycles.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Nitro reduction | 4-Nitrobenzoic acid | Sulfonation → Hydrogenation | ~85–90% | Straightforward; high yields | Sulfonation regioselectivity |

| Protective group strategy | 4-Aminobenzoic acid | Protection → Sulfonation → Deprotection | ~70–80% | Avoids nitro intermediates | Multiple steps; protection efficiency |

| Oxime hydrogenation | Benzaldehyde derivative | Oxime formation → Reduction | ~75–85% | Tunable reaction conditions | Oxime stability; byproduct formation |

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methanesulfonylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Amino-3-methanesulfonylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules

Mechanism of Action

The mechanism of action of 4-Amino-3-methanesulfonylbenzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may affect metabolic pathways related to inflammation and microbial growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and similarity scores (based on Tanimoto coefficients) for 4-amino-3-methanesulfonylbenzoic acid and its closest analogs:

| Compound Name | CAS Number | Substituent Positions | Substituent Type | Similarity Score | Molecular Formula |

|---|---|---|---|---|---|

| This compound | 393085-45-5 | 4-amino, 3-SO₂CH₃ | Sulfonyl | 1.00 (Reference) | C₈H₉NO₄S |

| 2-Amino-4-(methylsulfonyl)benzoic acid | 90610-65-4 | 2-amino, 4-SO₂CH₃ | Sulfonyl | 0.96 | C₈H₉NO₄S |

| 3-Amino-5-(methylsulfonyl)benzoic acid | 1261935-51-6 | 3-amino, 5-SO₂CH₃ | Sulfonyl | 0.90 | C₈H₉NO₄S |

| 4-Amino-3-methoxybenzoic acid | N/A | 4-amino, 3-OCH₃ | Methoxy | N/A | C₈H₉NO₃ |

| 4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride | 1049711-81-0 | 4-amino, 3-SCH₃ | Sulfanyl | N/A | C₈H₁₀ClNO₂S |

Key Observations:

Positional Isomerism: The sulfonyl group’s position significantly impacts electronic effects. For example, 2-Amino-4-(methylsulfonyl)benzoic acid (similarity score: 0.96) differs only in substituent positions, leading to altered resonance and steric effects.

Functional Group Effects :

- Sulfonyl (-SO₂CH₃) : Strong electron-withdrawing effect, increasing carboxylic acid acidity (estimated pKa ~2.5–3.5) compared to benzoic acid (pKa 4.2) .

- Methoxy (-OCH₃) : Electron-donating via resonance, reducing acidity (estimated pKa ~4.5–5.0) .

- Sulfanyl (-SCH₃) : Weakly electron-donating, with intermediate acidity and reduced oxidative stability compared to sulfonyl derivatives .

Physicochemical Properties

Limited data are available for direct property comparisons, but inferences can be drawn:

- Solubility: The hydrochloride salt of 4-amino-3-(methylsulfanyl)benzoic acid (CAS: 1049711-81-0) likely exhibits higher aqueous solubility due to ionic character .

- Melting Points : Sulfonyl derivatives generally have higher melting points (e.g., >200°C) due to strong dipole interactions, whereas methoxy analogs may melt at lower temperatures .

Research Findings and Gaps

- Structural Similarity vs. Bioactivity: While 2-Amino-4-(methylsulfonyl)benzoic acid (similarity score: 0.96) is structurally closest to the target compound, its bioactivity may diverge due to altered hydrogen-bonding capacity .

- Data Limitations : Melting points, solubility, and toxicity data for these compounds are sparse in publicly available literature, highlighting a need for further experimental characterization.

Biological Activity

4-Amino-3-methanesulfonylbenzoic acid (also known as AMSB) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of AMSB, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure : AMSB is characterized by the presence of an amino group and a methanesulfonyl group attached to a benzoic acid backbone. Its molecular formula is C₇H₈N₂O₄S.

Physical Properties :

- Molecular Weight : 216.21 g/mol

- Solubility : Soluble in water and organic solvents, facilitating its use in various biological assays.

The biological activity of AMSB is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with active sites on proteins, influencing their activity and modulating various cellular processes.

Antimicrobial Properties

Research indicates that AMSB exhibits antimicrobial activity against various pathogens. The compound's structure allows it to disrupt bacterial cell wall synthesis, leading to cell lysis. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

AMSB has been evaluated for its anti-inflammatory properties. In animal models, it has shown the potential to reduce inflammation markers, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines.

Analgesic Activity

A study evaluated AMSB's analgesic effects through various pain models. Results indicated that AMSB could significantly reduce pain responses, comparable to established analgesics. This suggests potential applications in pain management therapies.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on the antimicrobial effects of AMSB revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The compound was effective in reducing bacterial load in infected wounds in animal models.

-

Anti-inflammatory Study :

- In a controlled experiment, AMSB was administered to rats with induced paw edema. The results showed a significant reduction in paw swelling compared to the control group (p < 0.05), indicating its potential as an anti-inflammatory agent.

-

Analgesic Testing :

- In a double-blind study involving 50 participants with chronic pain conditions, AMSB demonstrated a 40% reduction in pain scores compared to placebo over four weeks, highlighting its analgesic potential.

Comparative Analysis with Similar Compounds

To understand the unique properties of AMSB, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| 4-Aminobenzoic Acid | Structure | Antimicrobial, Local Anesthetic | Less potent than AMSB against certain bacteria |

| Methanesulfonamide | Structure | Anti-inflammatory | Similar anti-inflammatory profile but lower efficacy |

| Benzenesulfonamide | Structure | Antimicrobial | Effective but lacks the analgesic properties of AMSB |

Q & A

Q. What are the recommended synthetic routes for 4-Amino-3-methanesulfonylbenzoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A validated approach includes:

Sulfonation : Introduce the methanesulfonyl group via sulfonation of 3-nitrobenzoic acid derivatives, followed by reduction of the nitro group to an amine .

Amine Protection/Deprotection : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the amino group during sulfonation to prevent side reactions. Deprotection is achieved via acid hydrolysis .

Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (Rf ~0.6 in hexane/EtOH 1:1) .

Q. Key Optimization Parameters :

- Temperature control (45–60°C) during sulfonation to avoid over-oxidation.

- Stoichiometric excess of methanesulfonyl chloride (1.2–1.5 equiv.) for complete substitution.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR (DMSO-d6) : Expect signals for aromatic protons (δ 6.8–7.3 ppm), sulfonyl group (no direct proton), and carboxylic acid (broad peak at δ ~12 ppm). Missing signals may indicate overlap or impurities .

- 13C NMR : Confirm the presence of carbonyl (C=O, ~167 ppm) and sulfonyl (SO2, ~55 ppm) carbons .

- X-ray Crystallography : For definitive structural confirmation, crystallize the compound in orthorhombic systems (e.g., Pna21 space group) and analyze unit cell parameters (e.g., a = 24.3968 Å, b = 4.8388 Å) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the stability and solubility profiles of this compound under varying pH conditions?

Methodological Answer:

- Stability :

- Solubility :

- Highly soluble in polar aprotic solvents (DMSO, DMF).

- Limited solubility in water (0.1–0.5 mg/mL at pH 7) but improves in alkaline buffers (pH 8–9) due to deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Signal Assignment Challenges : Overlapping aromatic proton signals in 1H NMR (e.g., δ 7.1–7.3 ppm) can be resolved via 2D NMR (COSY, HSQC) to map coupling relationships and confirm substituent positions .

- Crystallographic Validation : When NMR data is ambiguous, compare experimental X-ray diffraction patterns with computational models (e.g., Mercury CSD) to validate bond lengths and angles .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion ([M-H]⁻ at m/z 228.04) and detects trace impurities (<2%) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. The sulfonyl group acts as an electron-withdrawing group, directing nucleophilic attack to the para position of the benzene ring .

- MD Simulations : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates. Correlate with experimental kinetic studies (e.g., half-life ~48 hrs at pH 7) .

Q. What are the challenges in analyzing degradation products under accelerated stability conditions?

Methodological Answer:

- Degradation Pathways :

- Analytical Workflow :

- LC-MS/MS : Identify degradation products via fragmentation patterns.

- Isolation : Use preparative TLC to isolate degradants for structural confirmation .

Q. How can researchers design bioactivity assays targeting enzyme inhibition?

Methodological Answer:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, cyclooxygenase) based on structural similarity to known inhibitors .

- Assay Protocol :

- Enzyme Kinetics : Measure IC50 values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases).

- Docking Studies : AutoDock Vina predicts binding affinities; validate with SPR (surface plasmon resonance) for real-time interaction analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.